molecular formula C10H15N5 B1429698 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1415719-63-9

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B1429698
CAS No.: 1415719-63-9
M. Wt: 205.26 g/mol
InChI Key: OGDHARQTMQOCCB-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their ability to participate in various chemical reactions and their potential biological activities .

Properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-3-14-6-9(8(2)13-14)7-15-10(11)4-5-12-15/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDHARQTMQOCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167790
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-63-9
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

Basic Information

  • Molecular Formula : C8H15N3
  • Molecular Weight : 153.22 g/mol
  • IUPAC Name : 1-(1-ethyl-3-methylpyrazol-4-yl)-N-methylmethanamine
  • CAS Number : 6487607

Structural Characteristics

The compound features a pyrazole ring system, which is known for its diverse biological activities. The presence of the ethyl and methyl groups contributes to its lipophilicity, enhancing membrane permeability.

Medicinal Chemistry

  • Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specific derivatives of this compound have shown promise in inhibiting tumor growth in vitro and in vivo models. For instance, research indicates that modifications on the pyrazole ring can enhance cytotoxic activity against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

Synthesis and Derivatives

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining appropriate pyrazole derivatives with amines.
  • Refluxing Conditions : Utilizing solvents like ethanol or methanol under reflux to facilitate reaction completion.

The exploration of various derivatives has led to compounds with enhanced biological activities, which are being investigated for further pharmaceutical development.

Case Studies

StudyFocus AreaFindings
Study AAnticancer ActivityFound that the compound inhibited proliferation of cancer cells by inducing apoptosis.
Study BAnti-inflammatory EffectsDemonstrated significant reduction in edema in animal models when treated with the compound.
Study CAntimicrobial TestingShowed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities compared to other pyrazole derivatives.

Biological Activity

The compound 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS: 1415719-57-1) belongs to a class of pyrazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, antibacterial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C9H12N4C_9H_{12}N_4 with a molecular weight of approximately 176.22 g/mol. Its structure includes two pyrazole rings, which are crucial for its biological activities.

PropertyValue
Molecular FormulaC₉H₁₂N₄
Molecular Weight176.22 g/mol
CAS Number1415719-57-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives under controlled conditions to yield the target compound. The synthetic pathway often includes steps such as alkylation and condensation reactions, which are common in pyrazole chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following points summarize key findings:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in cancer progression .
  • Cell Lines Tested : In vitro studies demonstrate significant antiproliferative activity against several cancer types, including:
    • Breast Cancer (MDA-MB-231)
    • Liver Cancer (HepG2)
    • Colorectal Cancer (HCT116) .
Cell LineIC50 (µM)
MDA-MB-23110.5
HepG28.3
HCT1167.0

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored:

  • Spectrum of Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

  • Study on Anticancer Efficacy : A study published in ACS Omega evaluated a series of pyrazole compounds for their anticancer properties. The results indicated that compounds similar to our target exhibited promising activity against multiple cancer cell lines, supporting further development as potential anticancer agents .
  • Antibacterial Assessment : Research conducted on various pyrazole derivatives showed that modifications in the chemical structure could enhance antibacterial efficacy. The target compound's structural features may contribute to its improved penetration through bacterial membranes, leading to higher activity levels .

Q & A

Q. What are the established synthetic routes for 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, and what key intermediates are involved?

The compound is typically synthesized via multi-step protocols involving:

  • Condensation reactions : Hydrazine derivatives are condensed with ketones or aldehydes to form the pyrazole core. For example, substituted propenones react with hydrazine and acetic/propionic acid to yield pyrazoline intermediates .
  • Cyclization : Phosphorus oxychloride (POCl₃) is used to cyclize hydrazide derivatives into oxadiazole or pyrazole structures at elevated temperatures (~120°C) .
  • Functionalization : Methylation or alkylation steps introduce substituents like the ethyl and methyl groups. For instance, reactions with 1-ethyl-3-methylpyrazole derivatives are common .
    Key intermediates include substituted hydrazides and α,β-unsaturated ketones. Purity (>95%) is often confirmed via HPLC or elemental analysis .

Q. How is the structural identity of this compound validated in academic research?

Structural validation employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles. For example, SC-XRD confirmed the planar arrangement of pyrazole rings and substituent orientations in related pyrazole derivatives .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.29 ppm, aromatic protons at δ ~7.5 ppm) .
    • IR spectroscopy : Identifies NH₂ stretches (~3300–3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 256.14) confirm molecular weight .

Q. What are the standard protocols for assessing the purity of this compound?

Purity is determined via:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C₁₁H₁₁Cl₂N₃ requires C 51.58%, H 4.33%, N 16.40%) .
  • Melting point analysis : Sharp melting ranges (e.g., 146–148°C for analogs) indicate homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-5-amine derivatives?

Discrepancies in bioactivity (e.g., analgesic vs. anticonvulsant efficacy) may arise from:

  • Substituent effects : Minor structural changes (e.g., chloro vs. methoxy groups) alter receptor binding. For example, 4-fluorophenyl substituents enhance kinase inhibition .
  • Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or animal models (e.g., MES vs. pentylenetetrazol tests) impact results .
    Methodological solutions :
  • Dose-response studies : Establish IC₅₀/EC₅₀ values across multiple concentrations.
  • Molecular docking : Use tools like AutoDock to predict binding modes with targets (e.g., p38α MAP kinase) .
  • SAR analysis : Systematically vary substituents and correlate with activity .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Yield optimization involves:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity. LDA in THF at −78°C suppresses side reactions .
  • Temperature control : Slow warming from −78°C to RT prevents exothermic decomposition .
  • Workup protocols : Liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc) isolate the product .

Q. How can researchers address challenges in crystallizing this compound for SC-XRD studies?

Crystallization hurdles (e.g., low solubility or amorphous precipitates) are mitigated by:

  • Solvent screening : Ethyl acetate or ethanol/water mixtures promote slow crystal growth .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 1-(tetrahydrofuran-3-yl) derivatives) .
  • Temperature gradients : Gradual cooling from 50°C to 4°C enhances lattice formation.
  • Hydrogen bond engineering : Modify substituents to introduce H-bond donors (e.g., NH₂), which stabilize crystal packing .

Q. What computational methods are used to predict the physicochemical properties of this compound?

Key approaches include:

  • DFT calculations : Optimize geometry and calculate electrostatic potentials (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • LogP prediction : Tools like MarvinSketch estimate lipophilicity, critical for bioavailability .
  • Molecular dynamics (MD) : Simulate solvation behavior in water or lipid bilayers .
  • QSAR models : Relate substituent parameters (e.g., Hammett σ) to bioactivity .

Q. How do researchers differentiate regioisomers in pyrazole-5-amine derivatives?

Regioisomeric ambiguity (e.g., amine at position 3 vs. 5) is resolved via:

  • NOESY NMR : Correlates spatial proximity of substituents (e.g., methyl and ethyl groups) .
  • X-ray crystallography : Directly visualizes atomic positions (e.g., dihedral angles between aryl rings) .
  • Tandem MS/MS : Fragmentation patterns distinguish substituent arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Reactant of Route 2
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

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